
Ethylphenyldimethylaminoarsine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylphenyldimethylaminoarsine is an organoarsenic compound characterized by the presence of an ethyl group, a phenyl group, and a dimethylamino group attached to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylphenyldimethylaminoarsine can be synthesized through the reaction of ethylphenylchloroarsine with dimethylamine. The reaction typically occurs in a liquid phase under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: The industrial production of this compound involves the aminolysis of ethylphenylchloroarsine. This method is efficient and yields high purity products, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylphenyldimethylaminoarsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Simpler arsenic compounds.
Substitution: Various substituted arsenic compounds
Applications De Recherche Scientifique
Ethylphenyldimethylaminoarsine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in cancer therapy due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialized chemicals and materials .
Mécanisme D'action
The mechanism of action of ethylphenyldimethylaminoarsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is exploited in its potential use as an antimicrobial and anticancer agent .
Comparaison Avec Des Composés Similaires
Ethylphenylchloroarsine: Similar in structure but contains a chloro group instead of a dimethylamino group.
Dimethylarsinic Acid: Contains two methyl groups attached to arsenic but lacks the phenyl and ethyl groups.
Phenylarsine Oxide: Contains a phenyl group attached to arsenic but lacks the ethyl and dimethylamino groups .
Uniqueness: Ethylphenyldimethylaminoarsine is unique due to its combination of ethyl, phenyl, and dimethylamino groups attached to arsenic. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds .
Propriétés
Numéro CAS |
61130-96-9 |
|---|---|
Formule moléculaire |
C10H16AsN |
Poids moléculaire |
225.16 g/mol |
Nom IUPAC |
N-[ethyl(phenyl)arsanyl]-N-methylmethanamine |
InChI |
InChI=1S/C10H16AsN/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Clé InChI |
PTKPOWIPOACTQE-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=CC=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
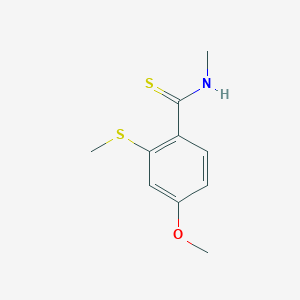

![1-[4-(2,2-Dimethylpropanoyl)phenyl]ethyl acetate](/img/structure/B14604325.png)
![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
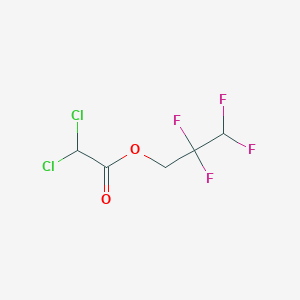
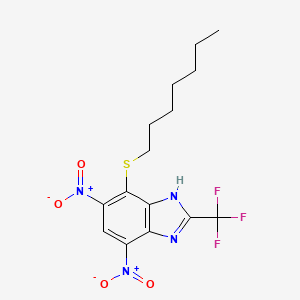
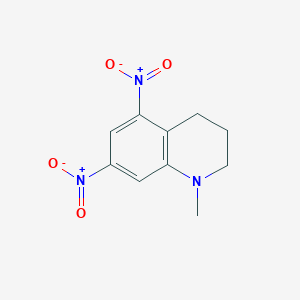
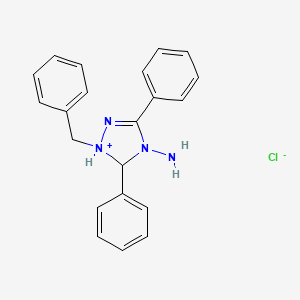


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
